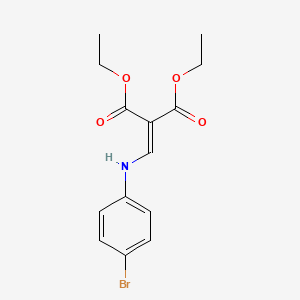

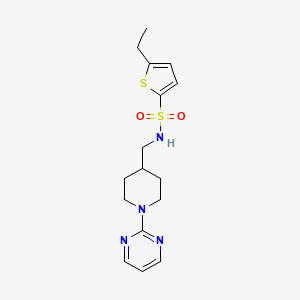

N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a 2-aminothiazole scaffold, which is a promising structure in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 2-aminothiazole and its derivatives can be prepared through several methods such as Hantzsch, Cook Heilborn, and Tchernic . These methods often involve the reaction of α-halo carbonyl compounds with thioureas or thioamides .Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed by physicochemical and spectral characteristics, as is common in the synthesis of new compounds .Scientific Research Applications

Synthesis and Chemical Properties

- A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, providing a new formula for anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding (Mamedov et al., 2016).

- N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione has been synthesized and characterized, with attention to its potential irritant properties and the toxicity and irritant nature of its precursors (Hartung & Schwarz, 2003).

Pharmaceutical Applications

- Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate has shown promise in the synthesis of compounds with antimicrobial activities against various bacterial and fungal strains (Desai et al., 2007).

- Pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives have been synthesized and characterized for potential pharmacological activities (Khalifa et al., 2017).

Material Science Applications

- Ethyl N-(4-oxo-2-thioxothiazolidin-3-yl)oxalamate has been used in the preparation of dialkyl 4-ethoxy-5-oxo-1-(4-oxo-2-thioxothiazolidin-3-yl)-2,5-dihydro-1H-pyrazole-2,3-dicarboxylate derivatives, with implications in material sciences (Hassanabadi, 2013).

Bioactive Compound Development

- New thiazoles and their fused derivatives with antimicrobial activities have been synthesized, showcasing the potential of these compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).

- Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated as potent anti-tumor agents, showing significant activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Future Directions

The future directions for this compound could involve further investigation into its potential anticancer properties, given the known activity of 2-aminothiazole derivatives . Additionally, further studies could be conducted to determine its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c1-13-6-8-14(9-7-13)20-23-15(12-27-20)10-11-22-18(25)19(26)24-17-5-3-2-4-16(17)21/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGFWOOHYSISEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637624.png)

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2637627.png)

![1-(3-methoxybenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637633.png)